5-Fluoro-8-methyl-quinoline hydrochloride
Overview
Description
5-Fluoro-8-methyl-quinoline hydrochloride is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties .
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various biological targets. For instance, some quinolines have been found to inhibit various enzymes .
Mode of Action
The mode of action of quinoline compounds can vary widely depending on their specific chemical structure. Some quinolines are known to inhibit enzyme activity, while others might interact with DNA or other cellular components .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For example, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Result of Action
The molecular and cellular effects of quinoline compounds can vary widely. Some quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
5-Fluoro-8-methyl-quinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in cell cycle regulation and apoptosis, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting their function and the downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses beyond this range can cause significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of key metabolites and impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into the cell, while binding proteins can influence its distribution within the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-quinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methyl-quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
5-Fluoro-8-methyl-quinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 8-Methylquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-8-methyl-quinoline hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
5-fluoro-8-methylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKSQSQGNAMFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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